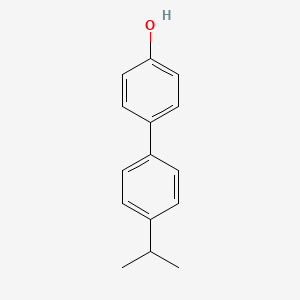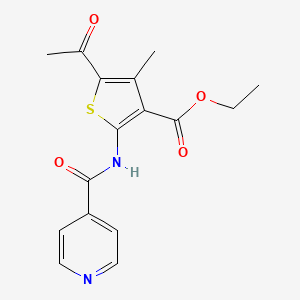
Ethyl 5-acetyl-4-methyl-2-(4-pyridylcarbonylamino)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-acétyl-4-méthyl-2-(4-pyridylcarbonylamino)thiophène-3-carboxylate d'éthyle est un composé organique complexe comportant un cycle thiophène substitué par divers groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-acétyl-4-méthyl-2-(4-pyridylcarbonylamino)thiophène-3-carboxylate d'éthyle implique généralement des réactions organiques en plusieurs étapes. Une méthode courante commence par le cycle thiophène, qui est fonctionnalisé par une série de réactions, notamment l'acylation, l'alkylation et l'amination.
Acylation : Le cycle thiophène est d'abord acylé en utilisant du chlorure d'acétyle en présence d'un catalyseur acide de Lewis tel que le chlorure d'aluminium.
Alkylation : Le thiophène acylé subit une alkylation avec de l'iodure de méthyle en présence d'une base telle que le carbonate de potassium.
Amination : Le composé résultant est ensuite mis à réagir avec du chlorure de 4-pyridylcarbonyle pour introduire le groupe pyridylcarbonylamino.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à flux continu pour améliorer l'efficacité et le rendement des réactions, ainsi que la mise en œuvre de principes de chimie verte pour minimiser les déchets et l'impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-acétyl-4-méthyl-2-(4-pyridylcarbonylamino)thiophène-3-carboxylate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant des agents tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation d'acides carboxyliques ou de cétones.
Réduction : Les réactions de réduction utilisant de l'hydrogène gazeux en présence d'un catalyseur au palladium peuvent convertir les groupes carbonyle en alcools.
Substitution : Des réactions de substitution nucléophile peuvent se produire sur le cycle pyridyle, où des nucléophiles tels que les amines ou les thiols remplacent le groupe carbonyle.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Hydrogène gazeux avec un catalyseur au palladium sur charbon.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base telle que l'hydrure de sodium.
Principaux produits
Oxydation : Acides carboxyliques, cétones.
Réduction : Alcools.
Substitution : Divers dérivés thiophènes substitués.
Applications de la recherche scientifique
Le 5-acétyl-4-méthyl-2-(4-pyridylcarbonylamino)thiophène-3-carboxylate d'éthyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Enquête sur son potentiel en tant que composé bioactif possédant des propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploration de son utilisation potentielle dans le développement de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Industrie : Utilisé dans le développement de semi-conducteurs organiques et d'autres matériaux avancés.
Mécanisme d'action
Le mécanisme par lequel le 5-acétyl-4-méthyl-2-(4-pyridylcarbonylamino)thiophène-3-carboxylate d'éthyle exerce ses effets dépend de son application. En chimie médicinale, il peut interagir avec des cibles moléculaires spécifiques telles que les enzymes ou les récepteurs, inhibant leur activité ou modifiant leur fonction. Le groupe pyridylcarbonylamino peut former des liaisons hydrogène avec les sites actifs, augmentant l'affinité de liaison et la spécificité.
Applications De Recherche Scientifique
Ethyl 5-acetyl-4-methyl-2-(4-pyridylcarbonylamino)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism by which Ethyl 5-acetyl-4-methyl-2-(4-pyridylcarbonylamino)thiophene-3-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The pyridylcarbonylamino group can form hydrogen bonds with active sites, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Le 5-acétyl-4-méthyl-2-(4-pyridylcarbonylamino)thiophène-3-carboxylate d'éthyle peut être comparé à d'autres dérivés thiophènes :
5-amino-4-cyano-3-(2-éthoxycarbonylméthyl)thiophène-2-carboxylate d'éthyle : Structure similaire mais avec des groupes fonctionnels différents, conduisant à une réactivité chimique et des applications variées.
2-amino-4-méthyl-5-(4-nitrophényl)thiophène-3-carboxylate : Contient un groupe nitro, qui modifie considérablement ses propriétés électroniques et sa réactivité.
Le caractère unique du 5-acétyl-4-méthyl-2-(4-pyridylcarbonylamino)thiophène-3-carboxylate d'éthyle réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
6129-40-4 |
|---|---|
Formule moléculaire |
C16H16N2O4S |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
ethyl 5-acetyl-4-methyl-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C16H16N2O4S/c1-4-22-16(21)12-9(2)13(10(3)19)23-15(12)18-14(20)11-5-7-17-8-6-11/h5-8H,4H2,1-3H3,(H,18,20) |
Clé InChI |
YZFGFAHSMHCXON-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Methylbut-2-enoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12125756.png)


![6H-pyrano[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6-one](/img/structure/B12125775.png)
![Methyl 4-[(diphenylcarbamoyl)oxy]benzoate](/img/structure/B12125776.png)
![(5Z)-5-(2-bromobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12125783.png)
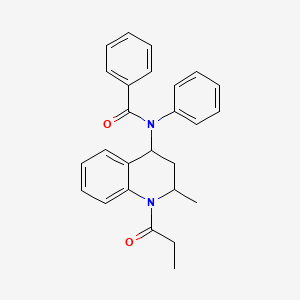
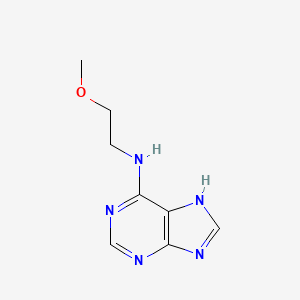

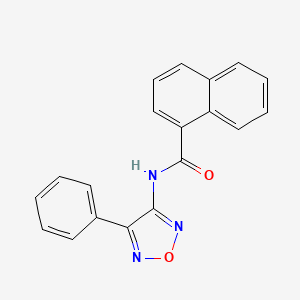
![4-amino-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12125810.png)
![2-amino-1-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12125813.png)
